molecular formula C13H16BrNO2S B8335976 4-(3-Bromopropionyl)-7-methoxy-2,3,4,5-tetrahydro-1,4-benzothiazepine

4-(3-Bromopropionyl)-7-methoxy-2,3,4,5-tetrahydro-1,4-benzothiazepine

Cat. No. B8335976
M. Wt: 330.24 g/mol
InChI Key: YBGSGBBJOSQWRO-UHFFFAOYSA-N
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Patent
US08933129B2

Procedure details

To a stirred solution of 7-methoxy-2,3,4,5-tetrahydro-1,4-benzothiazepine (0.250 g) and triethyl amine (0.53 g) in THF (10 ml) at 0° C. was added dropwise 3-bromopropionic chloride (0.444 g). The resulting mixture was stirred at 0° C. for 1 hour and at room temperature overnight. After dilution with ethyl acetate, the organic phase was washed with saturated NaHCO3/H2O and H2O. After drying over sodium sulfate and filtration, removal of solvent gave to the product.
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.53 g
Type
reactant
Reaction Step One
Quantity
0.444 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]2[S:12][CH2:11][CH2:10][NH:9][CH2:8][C:7]=2[CH:13]=1.C(N(CC)CC)C.[Br:21][CH2:22][CH2:23][C:24](Cl)=[O:25]>C1COCC1>[Br:21][CH2:22][CH2:23][C:24]([N:9]1[CH2:8][C:7]2[CH:13]=[C:3]([O:2][CH3:1])[CH:4]=[CH:5][C:6]=2[S:12][CH2:11][CH2:10]1)=[O:25]

Inputs

Step One
Name
Quantity
0.25 g
Type
reactant
Smiles
COC=1C=CC2=C(CNCCS2)C1
Name
Quantity
0.53 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.444 g
Type
reactant
Smiles
BrCCC(=O)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 0° C. for 1 hour and at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
After dilution with ethyl acetate, the organic phase was washed with saturated NaHCO3/H2O and H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over sodium sulfate and filtration, removal of solvent
CUSTOM
Type
CUSTOM
Details
gave to the product

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
BrCCC(=O)N1CCSC2=C(C1)C=C(C=C2)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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